molecular formula C17H16BrNO4 B2801557 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methoxybenzoate CAS No. 1794781-75-1

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methoxybenzoate

Cat. No. B2801557
CAS RN: 1794781-75-1
M. Wt: 378.222
InChI Key: XKCVUJMFJJGUPR-UHFFFAOYSA-N
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Description

The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methoxybenzoate” is a complex organic molecule. It likely contains a benzene ring due to the presence of the term “benzyl” in its name. The “4-Bromobenzyl” suggests a bromine atom attached to the benzyl group. The “amino” indicates the presence of an amine group (-NH2), and “2-oxoethyl” suggests a ketone group adjacent to an ethyl group. The “2-methoxybenzoate” part implies a benzoate group with a methoxy group (-OCH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl group, the introduction of the bromine atom, and the attachment of the amine, ketone, and methoxy groups. The exact process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the benzene ring. The bromine would likely be attached directly to the ring due to the “4-Bromobenzyl” designation. The amine and ketone groups would be attached to the second carbon atom, and the methoxy group would be attached to the benzoate group .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the bromine atom might be replaced via a nucleophilic substitution reaction. The ketone group could undergo reactions typical of carbonyl groups, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanines, which are closely related to the compound of interest, highlighted their potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Drug Intermediates

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid showcases the role of similar compounds in synthesizing drug intermediates. This process involves multiple steps, including methylation, reaction with potassium thiocyanate and bromine, ethylation with bromoethane, and oxidation, demonstrating the compound's utility in complex organic synthesis pathways (Wang Yu, 2008).

Anticancer Compound Synthesis

Another study involved the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These compounds were screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. This research underscores the potential of structurally similar compounds in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Catalysis and Synthetic Chemistry

Research on a novel mixed-ligand Cu(II) Schiff base complex derived from a similar compound demonstrates its application in catalysis and synthetic chemistry. The complex was used to catalyze the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting the compound's role in facilitating chemical reactions (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

Antimicrobial Activity

A study on the synthesis, characterization, and antimicrobial activities of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which share structural similarities with the compound of interest, demonstrated their antimicrobial potential against various bacterial and fungal strains. This underscores the compound's relevance in developing new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical, handling “2-((4-Bromobenzyl)amino)-2-oxoethyl 2-methoxybenzoate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound. For example, if the compound is volatile, inhalation might be a risk. If it’s reactive, it might pose a risk of chemical burns .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-14(15)17(21)23-11-16(20)19-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCVUJMFJJGUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-methoxybenzoate

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